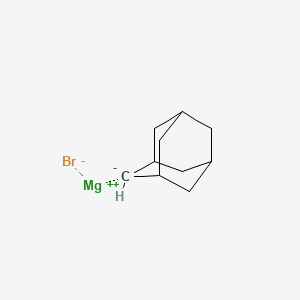

Adamant-2-ylmagnesium bromide, 0.25 M in ether

Description

Overview of Adamantyl Grignard Reagents within Organometallic Chemistry

Adamantyl Grignard reagents, including both 1-adamantyl and 2-adamantyl derivatives, are indispensable tools in organometallic chemistry for creating sterically congested molecules. nih.govfigshare.com Discovered by Victor Grignard in 1900, Grignard reagents (R-Mg-X) are among the most versatile reagents for forming carbon-carbon bonds. acs.orgopenochem.orgmasterorganicchemistry.com The adamantyl variants are particularly valued for their ability to introduce the bulky adamantane (B196018) moiety. nih.govresearchgate.net

These reagents are employed in reactions with various electrophiles, such as aldehydes, ketones, and esters, to synthesize adamantane-containing alcohols and other derivatives. masterorganicchemistry.comcas.cz The inherent steric bulk of the adamantyl group can direct the stereochemical outcome of reactions and confer thermal stability and lipophilicity to the final products. nih.govrsc.org This has made them valuable in medicinal chemistry and materials science. smolecule.com

Historical Development and Evolution of Adamantyl Organomagnesium Compounds

The chemistry of adamantane derivatives surged in the 1960s, but creating densely substituted derivatives, especially at the secondary bridge positions, proved challenging. nih.gov While the first isolation of adamantane from petroleum occurred in 1933, the synthesis of its organometallic derivatives came later. wikipedia.org The preparation of adamantyl Grignard reagents was initially problematic due to competing side reactions.

A significant breakthrough was the development of a "static" method, which involves conducting the reaction between the adamantyl halide and magnesium without stirring. kiku.dk This technique successfully produced both 1-adamantylmagnesium bromide and 2-adamantylmagnesium bromide in yields of approximately 60%. kiku.dk This method highlighted that the phenomena at the metal-solution interface are critical for the synthesis of these sterically hindered Grignard reagents. kiku.dk Further advancements have included magnesium transfer reactions involving organozinc compounds to circumvent C-C coupling side reactions that can plague conventional methods. wikipedia.org

Unique Stereoelectronic and Steric Attributes of the Adamantyl Moiety at the 2-Position

The adamantyl group is characterized by its exceptional rigidity and bulk. nih.gov When attached at the 2-position (a secondary carbon), it presents a distinct steric profile compared to the tertiary 1-position. This steric hindrance significantly influences the reactivity of the Grignard reagent and the properties of the resulting products. nih.govrsc.org

Key Stereoelectronic and Steric Attributes:

| Attribute | Description | Implication in Synthesis |

| Steric Hindrance | The bulky cage-like structure restricts access to the reactive carbon-magnesium bond. rsc.org | Influences regioselectivity and stereoselectivity in reactions; can prevent reactions with highly hindered electrophiles. nih.gov |

| Rigidity | The adamantane skeleton is conformationally locked, providing a rigid scaffold. nih.gov | Used to create rigid spacers in molecules and to study structure-activity relationships in drug design. nih.gov |

| Lipophilicity | The hydrocarbon cage is highly lipophilic (fat-soluble). nih.gov | Enhances the ability of drug molecules to cross cell membranes, improving pharmacokinetic properties. nih.govsmolecule.com |

| Electronic Effects | The 2-adamantyl group is a C-s symmetric structure. The secondary carbocation at this position is less stable than the tertiary 1-adamantyl cation, influencing reaction pathways that involve cationic intermediates. nih.govresearchgate.net | Affects the rates and mechanisms of reactions, such as rearrangements and nucleophilic additions. nih.gov |

These attributes make the 2-adamantyl group a valuable component in designing molecules with specific three-dimensional shapes and physicochemical properties. figshare.com

Significance of "0.25 M in Ether" Formulation for Research Applications and Experimental Control

The formulation "0.25 M in ether" is critical for the successful and reproducible application of Adamant-2-ylmagnesium bromide. Both the solvent (ether) and the concentration (0.25 M) are deliberately chosen to ensure stability, reactivity, and control.

Role of Ether: Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the formation and stability of Grignard reagents. wikipedia.orgquora.com The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex. quora.comvedantu.com This complexation stabilizes the highly reactive organomagnesium species and prevents it from decomposing. vedantu.com Aprotic solvents like ether are necessary because Grignard reagents are strong bases that react destructively with protic solvents like water or alcohols. youtube.com

Importance of Concentration (0.25 M): Specifying the molar concentration is fundamental for experimental control and reproducibility. A concentration of 0.25 M is relatively dilute, which can help to:

Minimize Side Reactions: Higher concentrations of Grignard reagents can promote side reactions like Wurtz coupling, where two organic groups couple to form a dimer (e.g., 2,2'-biadamantane). kiku.dkorgsyn.org

Control Exothermicity: The formation and reaction of Grignard reagents can be highly exothermic. A lower concentration helps to manage heat generation, ensuring the reaction proceeds safely and smoothly. youtube.com

Ensure Stoichiometric Accuracy: Knowing the precise concentration allows for the accurate addition of the reagent, which is crucial for achieving high yields and purity in multi-step syntheses.

Research studies often specify using a constant concentration, such as 0.25 M, to ensure that experimental results are comparable and reliable. kiku.dk

Scope and Objectives of Academic Investigations Involving Adamant-2-ylmagnesium bromide

Academic research utilizing Adamant-2-ylmagnesium bromide primarily focuses on leveraging its unique structural features for various applications in synthesis and medicinal chemistry.

Primary Research Objectives:

| Research Area | Objectives and Scope |

| Medicinal Chemistry | To synthesize novel adamantane-containing molecules for evaluation as therapeutic agents. The rigidity and lipophilicity of the 2-adamantyl group can enhance drug efficacy, improve binding to biological targets, and modify pharmacokinetic profiles. nih.govnih.gov Investigations often target antiviral, anticancer, and neuroprotective activities. nih.govnih.gov |

| Stereoselective Synthesis | To use the steric bulk of the 2-adamantyl group to control the stereochemical outcome of chemical reactions. Researchers study how this sterically demanding group can direct the approach of other reagents to a reaction center, leading to the formation of specific stereoisomers. smolecule.com |

| Mechanistic Studies | To investigate the mechanisms of Grignard reactions involving sterically hindered reagents. Adamant-2-ylmagnesium bromide serves as a model compound to understand how steric and electronic factors influence reaction rates, pathways, and the formation of byproducts. kiku.dk |

| Materials Science | To incorporate the rigid and thermally stable adamantane core into polymers and other materials. The objective is to create materials with enhanced thermal stability, specific mechanical properties, or tailored surface characteristics. wikipedia.org |

The overarching goal is to exploit the distinct properties of the 2-adamantyl moiety to create functional molecules with novel and improved characteristics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;adamantan-2-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLWURPWSJTJRM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)[CH-]3.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for Adamant 2 Ylmagnesium Bromide

Optimized Laboratory-Scale Preparation of Adamant-2-ylmagnesium bromide from 2-Bromoadamantane (B1268071)

The standard laboratory synthesis of Adamant-2-ylmagnesium bromide involves the direct reaction of 2-bromoadamantane with magnesium metal in an anhydrous ether solvent, typically diethyl ether. chemguide.co.ukbyjus.com The reaction is an oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Due to the rigid and somewhat hindered nature of the secondary adamantyl position, reaction conditions must be carefully controlled to achieve optimal yields.

Role of Magnesium Activation Techniques in Reagent Formation

The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit or prevent the initiation of the Grignard reaction. adichemistry.com To overcome this, several activation techniques are employed to expose a fresh, reactive metal surface.

Rieke Magnesium : This method involves the preparation of highly reactive, finely divided magnesium powder by reducing a magnesium salt (e.g., MgCl₂) with an alkali metal like lithium or potassium. adichemistry.comacs.orgnih.gov Rieke magnesium possesses a large surface area and is free of the oxide layer, making it significantly more reactive than standard magnesium turnings and effective for preparing Grignard reagents from less reactive halides. adichemistry.com

Anthracene Catalysis : Magnesium anthracene, a thermally sensitive complex, can be used to generate highly active magnesium. nih.gov This method is particularly useful for activating challenging substrates. nih.gov

Chemical Activation : Simpler, more common laboratory methods include the addition of a small amount of an activator. Iodine crystals, 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAL-H) are frequently used. researchgate.netresearchgate.net These substances react with the magnesium surface to remove the oxide layer and create reactive magnesium halides, which facilitates the main reaction. researchgate.netresearchgate.net The use of 1,2-dibromoethane is often referred to as the "entrainment method". echemi.com

Influence of Reaction Initiators and Temperature on Grignard Formation Kinetics and Yield

The formation of a Grignard reagent is characterized by an induction period, a delay before the exothermic reaction begins. The use of initiators and careful temperature control are critical for managing this phase and the subsequent reaction rate.

Reaction Initiators : Chemical initiators like iodine or 1,2-dibromoethane are crucial for achieving reliable and reproducible initiation. researchgate.net They effectively clean the magnesium surface, shortening the induction period. Mechanical activation, such as crushing the magnesium turnings with a glass rod in the flask, can also create fresh surfaces to promote initiation. researchgate.net

Temperature : Grignard reagent formation is an exothermic process. While gentle warming may be required to start the reaction, the temperature must be controlled to prevent the solvent from boiling too vigorously and to minimize side reactions like Wurtz coupling. chemguide.co.uk For challenging substrates, initiating the reaction at a lower temperature (e.g., below 20°C) allows for better detection of the onset of the reaction through the temperature rise, providing greater control. researchgate.net The reaction temperature can also influence the position of the Schlenk equilibrium, which affects the nature of the organomagnesium species in solution. nih.gov

Precursor Adamantyl Halides: Reactivity and Selectivity in Magnesium Insertion

The choice of the adamantyl halide precursor is a key factor in the successful synthesis of the Grignard reagent. The reactivity of the carbon-halogen bond directly influences the ease of magnesium insertion. The general order of reactivity for alkyl halides is I > Br > Cl > F. adichemistry.commsu.edu This trend is inversely related to the carbon-halogen bond strength.

| Halide Precursor | C-X Bond | Reactivity in Grignard Formation | Comments |

| 2-Iodoadamantane | C-I | Highest | Most reactive, but precursors are often more expensive and less stable. |

| 2-Bromoadamantane | C-Br | High | Commonly used due to a good balance of high reactivity and precursor stability/cost. msu.edu |

| 2-Chloroadamantane | C-Cl | Moderate | Less reactive than the bromide; may require more forcing conditions or highly activated magnesium. adichemistry.com |

| 2-Fluoroadamantane | C-F | Very Low | Generally unreactive towards standard magnesium due to the very strong C-F bond; requires special methods like mechanochemical activation or the use of Rieke metals. adichemistry.comnih.gov |

For the preparation of Adamant-2-ylmagnesium bromide, 2-bromoadamantane is the most common and practical precursor, offering a reliable balance of reactivity and availability.

Analytical Verification Strategies for Reagent Purity and Concentration in Research Settings

Accurately determining the concentration of the active Grignard reagent is crucial for stoichiometric control in subsequent reactions. Since some of the reagent may decompose through hydrolysis or oxidation, the theoretical concentration based on starting materials is often unreliable. Several analytical methods are used for verification.

Titration : This is the most common and accurate method.

Acid-Base Titration : A simple but non-selective method involves quenching an aliquot of the Grignard solution with a known excess of standard acid, followed by back-titration of the remaining acid with a standard base. This method, however, also measures basic magnesium salts from hydrolysis. researchgate.net

Double-Titration : Methods such as the one developed by Vlismas and Parker can differentiate between the active Grignard reagent and its basic hydrolysis products, providing a more accurate concentration. semanticscholar.org

Direct Titration with Indicators : A highly reliable method involves titrating the Grignard reagent directly with a standard solution of a secondary or tertiary alcohol (e.g., sec-butanol or menthol) in an inert solvent. researchgate.net An indicator, such as 1,10-phenanthroline, is used, which forms a colored complex with the Grignard reagent. The endpoint is reached when the last of the Grignard reagent is consumed, and the color disappears. researchgate.net

Spectroscopic and Other Methods : While less common for routine quantification, other methods can provide valuable information.

Potentiometric Titration : This technique offers precise endpoint detection based on the change in potential during titration with a reagent like 2-butanol. nih.gov

Thermometric Titration : The concentration can be determined by monitoring the temperature change during titration with a reactive titrant like isopropyl alcohol, as the reaction is exothermic.

Spectrophotometry : This method can be used by reacting the Grignard reagent with an excess of a ketone like acetophenone (B1666503) and measuring the decrease in the ketone's absorbance.

| Method | Principle | Typical Titrant/Reagent | Endpoint Detection |

| Direct Titration | Reaction of active Grignard with an alcohol. | sec-Butanol or Menthol | Color change with indicator (e.g., 1,10-phenanthroline). researchgate.net |

| Acid-Base Back-Titration | Quenching with acid, then titrating excess acid. | Standard HCl, then NaOH | Color change with standard pH indicator. |

| Potentiometric Titration | Change in electrode potential upon reaction. | 2-Butanol | Maximum of the first derivative of the potential curve. nih.gov |

| Thermometric Titration | Heat evolved from the reaction. | Isopropyl alcohol | Discontinuity in the temperature vs. volume plot. |

Elucidation of Reactivity Profiles and Mechanistic Pathways of Adamant 2 Ylmagnesium Bromide

Nucleophilic Addition Reactions

As a strong nucleophile and base, Adamant-2-ylmagnesium bromide readily attacks electrophilic carbon centers, such as those in carbonyls, nitriles, and strained ring systems like epoxides.

The reaction of Adamant-2-ylmagnesium bromide with aldehydes and ketones is a cornerstone of its synthetic utility, providing a direct route to secondary and tertiary alcohols incorporating the bulky adamantyl moiety. The reaction proceeds via the nucleophilic addition of the adamantyl carbanion to the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

Research has demonstrated the successful application of this reaction. For instance, the condensation of 2-adamantylmagnesium bromide with benzaldehyde (B42025) proceeds efficiently to produce (2-adamantyl)phenylcarbinol in a 72% yield. kiku.dk This highlights the reagent's ability to react cleanly despite its steric bulk. The general transformation is applicable to a wide range of aldehyde and ketone substrates.

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Adamant-2-ylmagnesium bromide | (2-Adamantyl)phenylcarbinol | 72 | kiku.dk |

| 2-Adamantanone | Methylmagnesium bromide | 2-Methyl-2-adamantanol | Not specified | google.com |

The acylation of Adamant-2-ylmagnesium bromide provides a pathway to adamantyl ketones. The reactivity of the Grignard reagent with carboxylic acid derivatives depends on the nature of the leaving group.

Acid Chlorides: These are highly reactive acylating agents. The reaction of a Grignard reagent with an acid chloride initially forms a ketone. However, because ketones are also susceptible to Grignard addition, the reaction typically proceeds to form a tertiary alcohol if a molar excess of the Grignard reagent is used. To isolate the ketone, the reaction is often performed at low temperatures or with less reactive organometallic variants like organocuprates. A specific example involves the synthesis of 2,2'-diadamantyl ketone, which was achieved in a 50% yield by reacting 2-adamantylmagnesium bromide with 2-adamantanecarbonyl chloride in the presence of copper salts. kiku.dk

Anhydrides: Symmetric anhydrides react with Grignard reagents in a similar fashion to acid chlorides. The nucleophilic adamantyl group adds to one of the carbonyl carbons, leading to the cleavage of the carboxylate leaving group and the formation of a ketone and a magnesium carboxylate salt. As with acid chlorides, a second addition to the resulting ketone is possible.

Esters: The reaction with esters characteristically involves a double addition. The first equivalent of Adamant-2-ylmagnesium bromide adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to expel a magnesium alkoxide, yielding an adamantyl ketone. This ketone is generally more reactive than the starting ester and rapidly consumes a second equivalent of the Grignard reagent to form a tertiary alcohol after workup. Consequently, the reaction is not a practical method for synthesizing ketones but is effective for producing tertiary alcohols with two identical adamantyl groups attached to the carbinol carbon.

Adamant-2-ylmagnesium bromide can also be employed to synthesize adamantyl ketones through the nucleophilic attack on nitriles. masterorganicchemistry.comchemistrysteps.com

Nitriles: The carbon atom of a nitrile group (C≡N) is electrophilic and susceptible to attack by Grignard reagents. The addition of the adamantyl group across the carbon-nitrogen triple bond forms a magnesium imine salt intermediate. organicchemistrytutor.com A key feature of this reaction is that the intermediate imine salt is stable and does not react with a second equivalent of the Grignard reagent due to the negative charge on the nitrogen. chemistrysteps.comorganicchemistrytutor.com Subsequent aqueous acidic hydrolysis of this intermediate converts the imine into a ketone, providing a controlled, single-addition pathway to 2-adamantyl ketones. masterorganicchemistry.comyoutube.com

Imine Derivatives: Imines, which contain a carbon-nitrogen double bond, are generally less electrophilic than their carbonyl counterparts. However, they can be activated by protonation or Lewis acids to form more reactive iminium ions. The nucleophilic addition of Adamant-2-ylmagnesium bromide to an imine or iminium ion would result in the formation of a new carbon-carbon bond, yielding a magnesium amide intermediate which, upon protonation, gives a substituted amine.

The high ring strain of epoxides makes them effective electrophiles for ring-opening reactions by strong nucleophiles like Adamant-2-ylmagnesium bromide. chemistrysteps.comlibretexts.org

Epoxides: The reaction proceeds via a backside nucleophilic attack, consistent with an SN2 mechanism. masterorganicchemistry.com Due to steric considerations, the adamantyl nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. openstax.org This attack results in the opening of the three-membered ring and the formation of a magnesium alkoxide. A subsequent aqueous workup protonates the alkoxide to yield a β-adamantyl alcohol. For example, the reaction of Adamant-2-ylmagnesium bromide with ethylene (B1197577) oxide is expected to produce 2-(2-adamantyl)ethanol.

Cyclic Ethers: Larger, less strained cyclic ethers such as tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) are generally unreactive towards Grignard reagents and are often used as solvents for these reactions. kiku.dk Their ring-opening requires much more forcing conditions or specific catalytic activation.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and organomagnesium compounds can participate in these transformations, often via transmetalation to other organometallic species.

The Negishi coupling is a palladium-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org While Adamant-2-ylmagnesium bromide is a Grignard reagent, it can be readily converted into the corresponding organozinc reagent, 2-adamantylzinc bromide, by transmetalation with a zinc halide such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). researchgate.net This organozinc species is then used in the palladium-catalyzed cross-coupling cycle. chem-station.com

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation: The adamantyl group is transferred from zinc to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final cross-coupled product and regenerating the Pd(0) catalyst. nobelprize.org

This methodology has been successfully applied to couple 2-adamantylzinc bromide with a variety of aryl and heteroaryl halides, demonstrating good yields and tolerance for various functional groups. researchgate.netorganic-chemistry.org

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 2-(4-Methoxyphenyl)adamantane | 85 |

| 4-Bromobenzotrifluoride | 2-[4-(Trifluoromethyl)phenyl]adamantane | 88 |

| Methyl 4-bromobenzoate | Methyl 4-(2-adamantyl)benzoate | 82 |

| 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)adamantane | 78 |

| 2-Bromopyridine | 2-(2-Pyridyl)adamantane | 75 |

| 3-Bromopyridine | 3-(2-Pyridyl)adamantane | 73 |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Tamao-Corriu coupling, provide an effective method for the formation of carbon-carbon bonds between Grignard reagents and organic halides. In the context of sterically hindered tertiary alkyl Grignard reagents, which includes adamant-2-ylmagnesium bromide, nickel catalysis has proven to be a valuable tool. Research has demonstrated that nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, can facilitate the coupling of tertiary alkyl nucleophiles with aryl bromides, enabling the construction of sterically congested quaternary carbon centers. nih.govnih.govsemanticscholar.org

A significant challenge in the cross-coupling of secondary and tertiary alkyl Grignards is the propensity for β-hydride elimination, which leads to isomerization of the alkyl group and the formation of undesired byproducts. However, the use of specific nickel-based catalytic systems has been shown to mitigate this issue. For instance, studies on the nickel-catalyzed Kumada coupling of tertiary alkylmagnesium halides with aryl bromides have reported high yields with minimal isomerization byproducts. nih.govnih.gov Key factors influencing the success of these reactions include the choice of the nickel precursor, the ligand, and the reaction conditions such as temperature. It has been observed that the hydration state of the nickel catalyst, for example NiCl₂·(H₂O)₁.₅, can significantly impact the reaction outcome. organic-chemistry.org

While specific data for the nickel-catalyzed coupling of Adamant-2-ylmagnesium bromide is not extensively tabulated in the literature, the general success with other bulky tertiary Grignard reagents suggests its viability in these transformations. The reaction conditions typically involve a nickel(II) salt as a precatalyst and an NHC ligand in an ethereal solvent like tetrahydrofuran (THF).

Table 1: Representative Nickel-Catalyzed Kumada Coupling of a Tertiary Alkyl Grignard Reagent with an Aryl Bromide

| Entry | Aryl Bromide | Tertiary Alkyl Grignard | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (5 mol%), IPr·HCl (10 mol%) | THF | -10 | 90 |

Data extrapolated from studies on similar tertiary alkyl Grignard reagents. IPr·HCl is a precursor to a commonly used NHC ligand. nih.gov

Iron- and Copper-Catalyzed Cross-Couplings

Iron and copper catalysts offer less expensive and more environmentally benign alternatives to palladium and nickel for cross-coupling reactions. Iron-catalyzed cross-coupling reactions have been successfully employed for the reaction of alkyl Grignard reagents with a variety of electrophiles, including aryl and vinyl halides. These reactions are often proposed to proceed through radical intermediates. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial in suppressing side reactions and improving yields. asianpubs.org

Copper-catalyzed cross-coupling reactions are also well-established for forming C-C bonds. These reactions can be effective for coupling alkyl Grignards with alkyl, vinyl, and aryl halides. While the direct application of iron and copper catalysts to the cross-coupling of the bulky Adamant-2-ylmagnesium bromide is not extensively documented with specific yield data, the general methodologies for alkyl Grignards provide a foundation for its potential reactivity. The steric hindrance of the adamantyl group may necessitate carefully optimized reaction conditions to achieve efficient coupling.

Conjugate Additions (1,4-Additions) to α,β-Unsaturated Carbonyl Systems

The direct conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds can be challenging, often leading to competing 1,2-addition to the carbonyl group. This is particularly true for highly reactive Grignard reagents. For sterically hindered Grignard reagents like Adamant-2-ylmagnesium bromide, the direct 1,4-addition is often inefficient.

A more effective strategy to achieve conjugate addition of the adamantyl group is through the transmetallation of Adamant-2-ylmagnesium bromide to a less reactive organometallic species, such as an organozinc reagent. The resulting adamantylzinc reagent can then undergo a copper-catalyzed 1,4-addition to α,β-unsaturated ketones in good yields. This two-step, one-pot procedure allows for the efficient formation of β-adamantyl substituted ketones. researchgate.netacs.org

Transmetallation Reactions with Other Metal Halides (e.g., Zinc, Copper, Cerium)

Transmetallation of Adamant-2-ylmagnesium bromide to other metallic species is a key strategy to modulate its reactivity and enhance its utility in a broader range of chemical transformations.

Zinc: The transmetallation of adamantylmagnesium bromides with zinc chloride (ZnCl₂) in the presence of lithium chloride (LiCl) is a highly efficient process for the preparation of adamantylzinc reagents. This can be achieved through a one-pot procedure involving the insertion of magnesium into the adamantyl bromide in the presence of ZnCl₂. acs.org These resulting organozinc reagents are significantly more tolerant of functional groups than their Grignard counterparts and are excellent partners in Negishi cross-coupling reactions with aryl and heteroaryl halides. researchgate.netacs.orgwikipedia.orgmdpi.com

Table 2: Palladium-Catalyzed Negishi Cross-Coupling of 2-Adamantylzinc Bromide with Aryl Bromides

| Entry | Aryl Bromide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | THF | 65 | 2 | 85 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | THF | 65 | 12 | 92 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | THF | 65 | 24 | 75 |

Data derived from studies on the preparation and functionalization of adamantylzinc reagents. d-nb.info

Copper: Transmetallation of Grignard reagents with copper salts, such as copper(I) cyanide (CuCN), is a common method to generate organocuprates. These reagents are generally less basic and exhibit a higher propensity for 1,4-addition to α,β-unsaturated systems and for substitution reactions on specific electrophiles. The in situ generated adamantyl organocopper species from the transmetallation of Adamant-2-ylmagnesium bromide can be used for acylation reactions with acid chlorides to furnish adamantyl ketones in good yields. researchgate.netacs.orgd-nb.info

Cerium: The addition of cerium(III) chloride to Grignard reagents leads to the formation of organocerium reagents. These reagents are known for their high chemoselectivity, typically adding exclusively to the carbonyl group of ketones and aldehydes, even in the presence of other reactive functional groups. While specific studies on the transmetallation of Adamant-2-ylmagnesium bromide with cerium halides are not detailed, this methodology is a general strategy to enhance the nucleophilicity of Grignard reagents towards carbonyl compounds while reducing their basicity.

Mechanistic Investigations of Grignard Reaction Pathways

The mechanism of Grignard reactions is complex and highly dependent on the nature of the Grignard reagent, the substrate, and the solvent. The reactivity of Adamant-2-ylmagnesium bromide is intrinsically linked to its solution-state structure and the elementary steps of its reactions.

Studies on Reaction Intermediates and Transition State Structures

The formation of Grignard reagents is generally believed to involve radical intermediates at the surface of the magnesium metal. alfredstate.edu For the subsequent reactions of the formed Grignard reagent, the exact nature of the intermediates and transition states can vary. For sterically demanding reagents like Adamant-2-ylmagnesium bromide, computational studies can provide valuable insights into the geometry and energetics of transition states for reactions such as nucleophilic addition. nih.gov These studies can help rationalize the observed stereochemical outcomes and reactivity patterns. The bulky adamantyl group is expected to significantly influence the approach to the electrophile, favoring pathways that minimize steric repulsion in the transition state.

Role of Grignard Reagent Aggregation States in Ether Solution

In ether solutions, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium and a magnesium dihalide. rhhz.netwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

Furthermore, these species can exist as monomers, dimers, or higher oligomers, and the degree of aggregation is influenced by factors such as the concentration, the solvent, and the steric bulk of the alkyl group. d-nb.infowikipedia.org For a sterically hindered Grignard reagent like Adamant-2-ylmagnesium bromide, the equilibrium is likely to favor the monomeric form to a greater extent than for less bulky Grignard reagents. The specific aggregation state of the Grignard reagent in solution is crucial as it dictates the true nature of the nucleophile and can significantly impact its reactivity and the reaction mechanism. While detailed experimental studies on the aggregation of Adamant-2-ylmagnesium bromide are scarce, it is reasonable to infer from general principles that its bulky nature would disfavor the formation of higher-order aggregates. d-nb.infouni-muenchen.de

Radical vs. Non-Radical Pathways in Grignard Formation and Subsequent Reactivity

The formation of Grignard reagents and their subsequent reactions can be broadly categorized into two primary mechanistic routes: non-radical (polar) pathways and radical pathways involving single electron transfer (SET).

Non-Radical Pathway: The traditional and most commonly depicted mechanism for Grignard reactions is a polar, or nucleophilic, pathway. In this model, the carbon-magnesium bond is highly polarized, with the carbon atom carrying a partial negative charge (carbanionic character). This nucleophilic carbon atom can then attack an electrophilic center, such as the carbon of a carbonyl group, in a concerted fashion. This process involves a two-electron transfer and is generally favored for less sterically hindered substrates.

Radical Pathway (Single Electron Transfer - SET): An alternative mechanism involves an initial single electron transfer from the Grignard reagent to the substrate. This SET process generates a radical intermediate from the Grignard reagent (the adamantyl radical in this case) and a radical anion from the substrate. The formation of radical intermediates is particularly considered for reactions involving sterically hindered ketones and Grignard reagents. rsc.org The bulky adamantyl group in Adamant-2-ylmagnesium bromide can sterically impede a direct nucleophilic attack, making the SET pathway a more plausible alternative in certain reactions.

Theoretical studies on the formation of Grignard reagents from alkyl halides and magnesium metal suggest a competition between radical and non-radical pathways. The radical pathway is often prevalent with smaller magnesium clusters, while the non-radical pathway can become competitive as the size of the magnesium cluster increases. rsc.orgresearchgate.net These computational models indicate that the generation of the Grignard reagent itself may involve radical intermediates. researchgate.net

Experimental evidence for radical pathways in the formation of adamantyl Grignard reagents comes from studies on the reaction of adamantyl bromides with magnesium. Early attempts to synthesize 1- and 2-adamantylmagnesium bromide under standard stirring conditions were largely unsuccessful, leading to coupling products such as biadamantane. kiku.dk The formation of these dimers is indicative of a radical mechanism where adamantyl radicals, formed via SET from the magnesium surface to the adamantyl bromide, combine.

A significant breakthrough in the synthesis of adamantyl Grignard reagents was the development of a "static" method, where the reaction is carried out without stirring. This technique successfully yielded both 1- and 2-adamantylmagnesium bromide in moderate yields (58% and 60% respectively). kiku.dk The success of this method suggests that minimizing agitation reduces the diffusion of surface-generated adamantyl radicals into the solution, thereby decreasing the likelihood of radical-radical coupling and favoring the formation of the organomagnesium compound on the metal surface.

The subsequent reactivity of the formed Adamant-2-ylmagnesium bromide is also subject to the radical versus non-radical dichotomy. In reactions with sterically demanding substrates, the SET mechanism is often invoked to explain the observed products. For instance, the reaction with a sterically hindered ketone could proceed via an initial electron transfer to form an adamantyl radical and a ketyl radical anion. These radical intermediates can then combine to form the final product.

The table below summarizes the potential products arising from radical and non-radical pathways during the formation and reaction of Adamant-2-ylmagnesium bromide.

| Pathway | Intermediate Species | Typical Products during Formation | Typical Products during Reaction with a Ketone (R₂C=O) |

| Non-Radical (Polar) | Adamant-2-yl carbanion (as RMgBr) | Adamant-2-ylmagnesium bromide | Adamant-2-yl(R₂)C-OH (Tertiary alcohol) |

| Radical (SET) | Adamant-2-yl radical (Ad•) | Adamantane (B196018) (from H-abstraction), 2,2'-Biadamantane (dimerization) | Adamant-2-yl(R₂)C-OH, Adamantane, Pinacol coupling products of the ketone |

Kinetic and Thermodynamic Aspects of Reactivity in Diethyl Ether

The kinetics and thermodynamics of Grignard reagent reactions are complex due to the multiple species present in solution, governed by the Schlenk equilibrium. In diethyl ether, Adamant-2-ylmagnesium bromide exists in equilibrium with di(adamant-2-yl)magnesium (Ad₂Mg) and magnesium bromide (MgBr₂). The reactivity of the Grignard solution is a composite of the reactivities of these different species.

Kinetic Profile: Kinetic studies of Grignard reactions in diethyl ether often reveal complex rate laws. The reaction order with respect to the organomagnesium species can vary depending on its concentration, which is a consequence of the shifting Schlenk equilibrium. For many Grignard reactions with ketones, the mechanism is believed to involve the formation of a complex between the organomagnesium compound and the ketone prior to the product-forming step. datapdf.com

For sterically hindered systems like Adamant-2-ylmagnesium bromide, the rate of reaction is significantly influenced by steric factors. The bulky adamantyl framework can slow down the rate of nucleophilic addition compared to less hindered Grignard reagents. In cases where an SET mechanism is operative, the rate-determining step could be the initial electron transfer.

While specific kinetic data for the reaction of Adamant-2-ylmagnesium bromide in diethyl ether is not extensively documented in readily available literature, general principles of Grignard reaction kinetics can be applied. The rate of reaction is dependent on the nature of the substrate, with aldehydes generally reacting faster than ketones. The ether solvent plays a crucial role by solvating the magnesium center, which is essential for the stability and reactivity of the Grignard reagent. wisc.edu

The table below provides a qualitative overview of the expected thermodynamic parameters for the key steps in the reaction of Adamant-2-ylmagnesium bromide with a generic ketone in diethyl ether.

| Reaction Step | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Schlenk Equilibrium | Small | Small | Near zero (equilibrium) |

| Complex Formation with Ketone | Exothermic (favorable) | Negative (less disorder) | Favorable at lower temperatures |

| Nucleophilic Addition/SET | Exothermic (favorable) | Variable | Generally favorable |

| Overall Reaction | Exothermic (favorable) | Generally negative | Favorable |

It has been noted that the reactivity of 1- and 2-adamantylmagnesium bromide, once formed, is comparable. kiku.dk This suggests that the steric hindrance in both isomers plays a similar and significant role in governing their reactions, likely leading to similar kinetic and thermodynamic profiles in their interactions with substrates in diethyl ether.

Stereochemical Control and Selectivity in Transformations Utilizing Adamant 2 Ylmagnesium Bromide

Enantioselective Transformations Mediated by Chiral Auxiliaries or Ligands

Achieving enantioselectivity in Grignard reactions often involves the use of chiral auxiliaries attached to the substrate or the addition of chiral ligands that coordinate to the magnesium atom. wikipedia.org These chiral modifiers create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other.

The development of chiral ligands for the asymmetric addition of Grignard reagents to prochiral ketones has been a significant area of research, providing access to enantioenriched tertiary alcohols. nih.gov These ligands, often N,N,O-tridentate systems derived from chiral backbones like 1,2-diaminocyclohexane, can form well-defined chiral magnesium complexes that control the facial selectivity of the nucleophilic attack. nih.gov

Although the application of this methodology specifically with adamant-2-ylmagnesium bromide is not widely reported, it is conceivable that such systems could be employed to control the enantioselectivity of its additions to prochiral carbonyl compounds. The success of such a transformation would depend on the effective formation of a chiral magnesium-adamantyl complex and the ability of the chiral ligand to overcome the inherent steric demands of the adamantyl group to induce asymmetry.

Table 2: Conceptual Enantioselective Addition of Adamant-2-ylmagnesium bromide to a Prochiral Ketone

| Prochiral Ketone | Chiral Ligand Type | Major Enantiomer | Potential Enantiomeric Excess (e.e.) |

| Acetophenone (B1666503) | Chiral Diamine-based Ligand | (R)- or (S)-2-Phenyl-1-(adamantan-2-yl)propan-2-ol | Dependent on ligand efficacy |

| Propiophenone | Chiral Amino Alcohol | (R)- or (S)-1-Phenyl-2-(adamantan-2-yl)butan-2-ol | Dependent on ligand efficacy |

Influence of Adamantyl Steric Bulk and Cage Structure on Stereochemical Outcomes

The adamantyl group is a large, rigid, and globular hydrocarbon cage. Its unique three-dimensional structure imparts significant steric hindrance, which is a key determinant in the stereochemical course of reactions involving adamant-2-ylmagnesium bromide. The attachment of the magnesium bromide at the secondary (2-) position of the adamantane (B196018) cage results in a Grignard reagent with a highly encumbered nucleophilic carbon.

This steric bulk has several consequences for stereoselectivity:

Increased Facial Selectivity: As mentioned in section 4.1, the large size of the adamantyl group can enhance the energy difference between the diastereomeric transition states in reactions with chiral substrates, leading to higher diastereoselectivity.

Conformational Locking: The rigid cage structure prevents conformational flexibility around the nucleophilic carbon, which can lead to more predictable stereochemical outcomes compared to reactions with more flexible alkyl Grignard reagents.

Potential for Atypical Stereoselectivity: In some cases, the extreme steric demand of the adamantyl group might lead to unusual or reversed stereoselectivity compared to smaller Grignard reagents, as it may favor alternative, less sterically congested reaction pathways.

Research on related adamantyl-containing organometallic compounds, such as adamantylzinc reagents, has highlighted the profound impact of the adamantyl moiety on reactivity and selectivity. researchgate.netresearchgate.net It is reasonable to extrapolate that similar steric effects are at play with adamant-2-ylmagnesium bromide, making it a valuable tool for achieving high stereoselectivity in specific synthetic applications where a bulky nucleophile is required.

Regioselectivity and Chemoselectivity in Multi-Functionalized Substrates

Multi-functionalized molecules present a challenge for reactive organometallic reagents like Grignard reagents, as reactions can potentially occur at different functional groups (chemoselectivity) or at different positions within a functional group (regioselectivity).

The high reactivity of Grignard reagents generally leads to poor chemoselectivity, as they react readily with a wide range of electrophilic functional groups, including aldehydes, ketones, esters, nitriles, and epoxides. masterorganicchemistry.com However, the steric hindrance of adamant-2-ylmagnesium bromide can be expected to enhance chemoselectivity in certain cases. For example, in a molecule containing both an aldehyde and a ketone, a less bulky Grignard reagent might react with both, while the sterically demanding adamant-2-ylmagnesium bromide would likely show a higher preference for the more accessible aldehyde carbonyl.

Similarly, in reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). While simple alkyl Grignard reagents often favor 1,2-addition, the steric bulk of the nucleophile can influence this regioselectivity. The highly hindered nature of adamant-2-ylmagnesium bromide would be expected to strongly favor 1,2-addition, as the approach to the carbonyl carbon is generally less sterically encumbered than the approach to the β-carbon of the double bond.

Table 3: Predicted Chemo- and Regioselectivity of Adamant-2-ylmagnesium bromide

| Substrate with Multiple Functional Groups | Functional Group 1 | Functional Group 2 | Predicted Major Reaction |

| 4-Oxopentanal | Aldehyde | Ketone | Chemoselective 1,2-addition to the aldehyde |

| Cyclohex-2-enone | Ketone | Alkene (conjugated) | Regioselective 1,2-addition to the ketone |

| Methyl 4-oxobutanoate | Ketone | Ester | Chemoselective 1,2-addition to the ketone |

Note: These predictions are based on general principles of Grignard reagent reactivity and the anticipated steric effects of the adamantyl group. Specific experimental validation for adamant-2-ylmagnesium bromide is limited in the available literature.

Strategic Applications of Adamant 2 Ylmagnesium Bromide in Complex Organic Molecule Synthesis

Construction of Adamantyl-Containing Scaffolds for Medicinal Chemistry Research

The adamantane (B196018) moiety is a highly valued pharmacophore in drug discovery due to its unique combination of properties. nih.gov Its rigid, three-dimensional structure and significant lipophilicity can enhance the binding affinity of a drug to its target, improve its pharmacokinetic profile, and increase metabolic stability. nih.govmdpi.com Adamant-2-ylmagnesium bromide, as a nucleophilic source of the 2-adamantyl group, is instrumental in incorporating this scaffold into potential therapeutic agents. researchgate.net

The introduction of the adamantane cage can increase a compound's lipophilicity, which may modify its bioavailability and enhance its therapeutic effect. mdpi.com Researchers utilize this Grignard reagent to synthesize a variety of adamantane derivatives that are then tested for a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties. mdpi.comresearchgate.net The 2-adamantyl group, with its specific geometry, can be used to probe the binding pockets of enzymes and receptors, leading to the design of highly selective and potent drugs. nih.gov The synthesis of adamantyl(aryl)amines, for example, can be achieved through the addition of adamantyl-magnesium reagents to nitroadamantane precursors. researchgate.net

| Application Area | Rationale for Using Adamantane Scaffold | Example of Synthesized Derivative Class |

| Antiviral Agents | Steric bulk can block viral ion channels. nih.gov | Amino-adamantanes nih.gov |

| Antidiabetic Agents | Increased lipophilicity can improve pharmacokinetics. mdpi.com | Isothiourea derivatives mdpi.com |

| Anticancer Agents | Rigid structure provides a scaffold for pharmacophore presentation. | Hydrazide-hydrazones mdpi.com |

| CNS-active Drugs | Lipophilicity aids in crossing the blood-brain barrier. | Azaadamantanes nih.gov |

Synthesis of Polycyclic and Cage Structures Incorporating Adamantyl Moieties

The rigid tricyclic nature of the adamantane unit makes Adamant-2-ylmagnesium bromide an excellent reagent for the synthesis of more complex polycyclic and cage-like molecules. researchgate.netbohrium.com These intricate structures are of interest for their unique topologies, potential as high-energy density materials, and as frameworks in supramolecular chemistry. researchgate.netbohrium.com

The reaction of Adamant-2-ylmagnesium bromide with suitable electrophiles allows for the extension of the adamantane core, building larger, more elaborate cage systems. For instance, its reaction with carbon dioxide has been used to synthesize 2,2'-biadamantane, a symmetrical dimer, showcasing the reagent's utility in forming carbon-carbon bonds to construct larger assemblies. kiku.dk This approach is fundamental in creating novel molecular architectures where the adamantane units act as rigid, well-defined vertices or building blocks. bohrium.com The unique properties of these cage compounds, such as thermal stability and rigidity, are derived directly from the incorporated adamantyl groups. bohrium.com Polycyclic structures are also valuable as starting points for developing multi-functional drugs that can target multiple disease pathways simultaneously. nih.gov

Utility in the Functionalization of Advanced Materials Precursors

The incorporation of adamantane units into polymers and other materials can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical or electronic characteristics. researchgate.netresearchgate.net Adamant-2-ylmagnesium bromide serves as a key reagent for introducing the 2-adamantyl group onto monomer precursors, which are then polymerized to form advanced materials.

Development of Novel Synthetic Routes to Adamantane Derivatives with Defined Architecture

Adamant-2-ylmagnesium bromide is a cornerstone in the development of new synthetic methodologies for accessing specifically substituted adamantane derivatives. researchgate.net The ability to form a carbon-carbon bond at the C-2 position is crucial for creating a wide array of functionalized adamantanes that are not easily accessible through other means.

Research has focused on optimizing the formation of the Grignard reagent itself, as the secondary bromide is less reactive than its tertiary counterpart. kiku.dk Once formed, the reagent's reactivity can be harnessed in various transformations. For example, condensation with aldehydes or ketones yields the corresponding adamantyl-substituted carbinols. kiku.dk Its use in cross-coupling reactions, often in conjunction with transition metal catalysts, allows for the attachment of the 2-adamantyl group to aromatic, vinylic, or other organic fragments. researchgate.netresearchgate.net These methods provide reliable pathways to 1,2-disubstituted adamantane derivatives, which are chiral and sought after for applications where specific stereochemistry is required. nih.gov

Below is a table summarizing selected reactions involving Adamant-2-ylmagnesium bromide to produce specific adamantane derivatives.

| Electrophile | Product | Reaction Type | Significance |

| Benzaldehyde (B42025) | (2-Adamantyl)phenylcarbinol | Nucleophilic Addition | Synthesis of chiral alcohols kiku.dk |

| Carbon Dioxide | Di-2-adamantyl ketone | Carboxylation | Creation of symmetrical ketones kiku.dk |

| 2-Adamantyl bromide | 2,2'-Biadamantane | Wurtz-type Coupling | Formation of C-C bonds for larger cages kiku.dk |

| Aryl Halides (with catalyst) | 2-Aryl-adamantanes | Negishi Cross-Coupling | Functionalization with aromatic groups researchgate.net |

Computational and Theoretical Investigations of Adamant 2 Ylmagnesium Bromide and Its Reactions

Density Functional Theory (DFT) Studies on Molecular Structure and Aggregation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Grignard reagents, DFT studies are crucial for understanding their complex solution behavior, which is dominated by the Schlenk equilibrium and aggregation phenomena.

Adamant-2-ylmagnesium bromide, with its bulky adamantyl group, is expected to exist in solution as a mixture of various species. The fundamental equilibrium, known as the Schlenk equilibrium, involves the disproportionation of the alkylmagnesium halide (RMgBr) into the dialkylmagnesium (R₂Mg) and magnesium dibromide (MgBr₂).

2 RMgBr ⇌ R₂Mg + MgBr₂

DFT calculations on simpler alkyl Grignard reagents have shown that the position of this equilibrium is significantly influenced by the solvent. In ethereal solvents like diethyl ether, the equilibrium tends to favor the mixed Grignard reagent, RMgX. However, the steric bulk of the adamantyl group would likely influence the energetics of aggregation.

Table 1: Hypothetical DFT-Calculated Geometries for Monomeric Adamant-2-ylmagnesium bromide Coordinated with Two Ether Molecules (Based on typical values for secondary Grignard reagents)

| Parameter | Value |

| Mg-C Bond Length | ~2.15 - 2.25 Å |

| Mg-Br Bond Length | ~2.45 - 2.55 Å |

| Mg-O (Ether) Bond Length | ~2.05 - 2.15 Å |

| C-Mg-Br Bond Angle | ~115° - 125° |

| O-Mg-O Bond Angle | ~90° - 100° |

Note: This interactive table contains hypothetical data based on analogous systems.

Quantum Chemical Modeling of Grignard Reaction Mechanisms and Energy Barriers

Quantum chemical modeling, particularly using DFT, allows for the investigation of reaction pathways and the calculation of activation energy barriers. Grignard reactions with carbonyl compounds are generally understood to proceed through two primary mechanistic pathways: a polar (nucleophilic addition) mechanism or a single electron transfer (SET) mechanism.

The bulky nature of the adamantyl group is a critical factor in determining the preferred reaction pathway. nih.gov Computational studies on other sterically hindered Grignard reagents have shown that increasing the size of the alkyl group can disfavor the traditional polar mechanism. nih.gov In the polar mechanism, the Grignard reagent adds to the carbonyl carbon via a four or six-membered cyclic transition state. Significant steric hindrance, as expected from the adamantyl group, would raise the energy barrier for this pathway by preventing the close approach required for the formation of the new carbon-carbon bond.

Consequently, the SET mechanism may become competitive or even dominant. nih.gov In this pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical ion pair. This is followed by the collapse of the radical pair to form the product. Computational studies suggest that for bulky alkyl groups, the energy barrier for the initial electron transfer can be lower than the sterically hindered nucleophilic addition. nih.govacs.org

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of Grignard reagents. The steric hindrance of Adamant-2-ylmagnesium bromide is expected to be the dominant factor controlling its reactivity. Compared to a primary Grignard reagent like ethylmagnesium bromide, the 2-adamantyl derivative would be significantly less reactive towards sterically demanding electrophiles.

Kinetic studies on the reactions of various alkylmagnesium chlorides (including Et, n-Bu, i-Pr, s-Bu, and t-Bu) with silanes have demonstrated a clear correlation between the steric bulk of the alkyl group and the reaction rate. The reaction rates followed the sequence Et > n-Bu > i-Bu > i-Pr > s-Bu > t-Bu, which aligns with the increasing steric hindrance of the groups. researchgate.net Based on this trend, Adamant-2-ylmagnesium bromide would be expected to exhibit reactivity comparable to or even lower than sec-butyl or tert-butyl Grignard reagents.

Computational models can quantify these steric effects using parameters like steric energy or by calculating and comparing the activation energies for reactions with different substrates. For example, the reaction of Adamant-2-ylmagnesium bromide with a sterically hindered ketone like di-tert-butyl ketone would be predicted to have a very high activation barrier, making the reaction extremely slow, whereas reaction with a less hindered aldehyde like formaldehyde would be more feasible.

Analysis of Bonding and Electronic Properties within Reaction Contexts

The nature of the carbon-magnesium bond in Grignard reagents is a key aspect of their reactivity. It is a highly polar covalent bond, which imparts significant carbanionic character to the carbon atom. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the charge distribution and orbital interactions within the molecule.

For Adamant-2-ylmagnesium bromide, NBO analysis would be expected to show a significant negative charge localized on the C-2 carbon of the adamantyl group, making it a potent nucleophile. The magnesium atom would carry a corresponding positive charge. The Mg-C bond itself can be described in terms of hybrid orbitals, and its character influences the reagent's stability and reactivity. Computational studies on simpler Grignard reagents have shown that factors increasing the Mg-C bond length correlate with decreased stability. gmu.edu

During a reaction, for instance with a carbonyl, the electronic properties of the transition state can be analyzed. In a polar mechanism, there is a concerted reorganization of electron density as the C-C bond forms and the carbonyl π-bond breaks. In a SET mechanism, the analysis would focus on the spin density distribution in the resulting radical intermediates. The adamantyl group, being a saturated hydrocarbon cage, primarily exerts its influence through steric bulk and inductive effects rather than through resonance.

Solvation Models and Their Impact on Calculated Reactivity in Ether

The solvent plays a critical, non-innocent role in Grignard reactions. Ether molecules coordinate to the magnesium center, stabilizing the reagent and influencing its aggregation state and reactivity. Computational models must accurately account for these solvation effects.

There are two main approaches to modeling solvation: explicit and implicit models.

Explicit Solvation Models: One or more solvent molecules (in this case, ether) are included directly in the calculation. This allows for the study of specific interactions, such as hydrogen bonding or direct coordination to the magnesium atom. For Adamant-2-ylmagnesium bromide, modeling would likely involve at least two explicit ether molecules to satisfy the coordination sphere of the magnesium, forming a distorted tetrahedral geometry.

Implicit Solvation Models (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant. This approach is computationally less expensive and can account for bulk solvent effects on the energetics of reactants, products, and transition states.

DFT calculations have shown that solvation significantly stabilizes Grignard species. The energy of solvation decreases from the magnesium dihalide (MgX₂) to the alkylmagnesium halide (RMgX) to the dialkylmagnesium (MgR₂). researchgate.net This differential solvation energy has a direct impact on the position of the Schlenk equilibrium. Furthermore, strong solvation by ether molecules can break up larger aggregates into smaller, more reactive species. For accurate predictions of reaction energy barriers and reactivity, a hybrid approach combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent often provides the most reliable results. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Adamant 2 Ylmagnesium Bromide

Exploration of New Catalytic Systems for Adamantyl Functionalization

The steric hindrance of the adamantyl group can impede its reaction with various electrophiles. Consequently, a significant area of future research lies in the development of novel catalytic systems to enhance the reactivity and expand the scope of transformations involving Adamant-2-ylmagnesium bromide. Transition-metal catalysis, in particular, holds immense promise for overcoming the steric challenges associated with this bulky Grignard reagent.

Palladium- and nickel-catalyzed cross-coupling reactions are at the forefront of this exploration. acs.orgorganic-chemistry.orgresearchgate.net Research is focused on designing new ligand systems that can facilitate the coupling of the adamantyl moiety with a wide range of organic halides and other electrophiles. For instance, the use of specialized phosphine ligands, such as tricyclohexylphosphine (PCy3), has shown promise in palladium-catalyzed cross-coupling reactions of alkyl chlorides with Grignard reagents, a methodology that could be extended to adamantyl systems. organic-chemistry.org Similarly, nickel catalysis, often a more cost-effective alternative to palladium, is being investigated for its ability to mediate the cross-coupling of sterically demanding Grignard reagents. acs.org The development of catalysts that are tolerant to a broader range of functional groups will be crucial for the application of Adamant-2-ylmagnesium bromide in the synthesis of complex molecules.

Copper-catalyzed reactions also present a promising avenue for adamantyl functionalization. nih.gov These systems can offer different reactivity and selectivity profiles compared to palladium and nickel catalysts. Future work will likely involve the exploration of novel copper-ligand complexes to promote reactions such as C-C and C-heteroatom bond formation with Adamant-2-ylmagnesium bromide. The development of efficient catalytic systems for the oxidative homo- and cross-coupling of Grignard reagents could also open up new synthetic routes for adamantane-containing molecules. nih.gov

| Catalyst System | Potential Application for Adamant-2-ylmagnesium bromide | Key Research Focus |

| Palladium-based catalysts | Cross-coupling with aryl, vinyl, and alkyl halides | Development of sterically accommodating and highly active ligand systems. |

| Nickel-based catalysts | Cost-effective cross-coupling reactions | Overcoming challenges of β-hydride elimination and expanding substrate scope. |

| Copper-based catalysts | C-C and C-heteroatom bond formation, oxidative coupling | Design of novel ligands to control reactivity and selectivity. |

| Iron-based catalysts | Environmentally benign cross-coupling reactions | Improving catalyst stability and efficiency for sterically hindered substrates. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of Adamant-2-ylmagnesium bromide into flow chemistry and automated synthesis platforms represents a significant leap towards safer, more efficient, and reproducible chemical synthesis. aiche.orgvapourtec.comvapourtec.com The hazardous and often exothermic nature of Grignard reagent formation and reaction makes continuous flow processing an attractive alternative to traditional batch methods. aiche.org

Flow chemistry offers enhanced heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with highly reactive intermediates. researchgate.netnih.gov Future research will focus on developing robust flow protocols for the in-situ generation and immediate consumption of Adamant-2-ylmagnesium bromide. vapourtec.com This approach avoids the need to store the sensitive Grignard reagent and allows for precise control over stoichiometry and reaction time. The development of packed-bed reactors containing magnesium for the continuous generation of the Grignard reagent is a promising strategy. vapourtec.com

Automated synthesis platforms, or "chemputers," equipped with online monitoring techniques like NMR spectroscopy, are poised to revolutionize the use of Grignard reagents. researchgate.netnih.govresearchgate.net These systems can monitor the formation and consumption of Adamant-2-ylmagnesium bromide in real-time, allowing for dynamic optimization of reaction conditions to maximize yield and minimize byproducts. The integration of artificial intelligence and machine learning algorithms could further enhance the capabilities of these platforms, enabling the autonomous discovery and optimization of new reactions involving this sterically hindered Grignard reagent. researchgate.net

| Technology | Advantages for Adamant-2-ylmagnesium bromide | Future Research Directions |

| Flow Chemistry | Enhanced safety, better temperature control, in-situ generation and use. aiche.orgvapourtec.com | Development of robust and scalable flow reactors, optimization of reaction conditions for sterically hindered substrates. unimi.it |

| Automated Synthesis Platforms | High reproducibility, real-time reaction monitoring and optimization, potential for autonomous discovery. researchgate.netnih.gov | Integration of advanced analytical techniques, development of algorithms for reaction optimization with complex reagents. |

Photoredox and Electrochemistry-Mediated Reactions Involving Adamantyl Grignards

The application of photoredox and electrochemistry to reactions involving Adamant-2-ylmagnesium bromide opens up new avenues for chemical transformations that are often difficult to achieve through traditional thermal methods. These techniques utilize light or electricity to generate highly reactive intermediates under mild conditions, offering unique opportunities for adamantyl functionalization.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool in organic synthesis. princeton.edu While direct applications with adamantyl Grignards are still emerging, the potential is significant. Future research will likely explore the combination of photoredox catalysis with transition metal catalysis (dual catalysis) to enable challenging cross-coupling reactions of Adamant-2-ylmagnesium bromide. For example, a photocatalyst could be used to generate a reactive radical species from a reaction partner, which then couples with the adamantyl group in a transition metal-catalyzed cycle. This approach could provide access to novel adamantane-containing compounds that are inaccessible through conventional methods. Furthermore, photoredox-mediated C-H functionalization of the adamantane (B196018) core itself presents an exciting frontier. researchgate.netnih.gov

Electrochemical methods offer another powerful strategy for mediating reactions of Adamant-2-ylmagnesium bromide. Electrosynthesis can provide a clean and reagent-free way to generate reactive species and drive chemical transformations. Research in this area could focus on the electrochemical oxidation or reduction of substrates in the presence of the adamantyl Grignard reagent to initiate novel C-C bond-forming reactions. The electrochemical formation of adamantane-type clusters has been reported, suggesting the potential for electrosynthesis in constructing complex adamantane-based architectures. rsc.org

Expansion into Novel Areas of Material Science and Supramolecular Chemistry

The unique structural properties of the adamantane cage—its rigidity, thermal stability, and lipophilicity—make it an attractive building block for advanced materials and supramolecular assemblies. usm.edumdpi.com Adamant-2-ylmagnesium bromide serves as a key precursor for introducing the adamantyl moiety into a wide range of molecular architectures, paving the way for the development of new materials with tailored properties.

In material science, future research will focus on utilizing Adamant-2-ylmagnesium bromide to synthesize novel adamantane-containing polymers. usm.edu The incorporation of the bulky adamantyl group into polymer backbones or as pendant groups can significantly enhance properties such as glass transition temperature (Tg), thermal stability, and solubility. usm.edu For example, adamantane-containing polyimides exhibit excellent optical transparency and thermal properties, making them promising candidates for optoelectronic applications. rsc.org Adamant-2-ylmagnesium bromide can be used to synthesize the necessary adamantane-based monomers for the production of these high-performance polymers.

In the realm of supramolecular chemistry, the adamantyl group is well-known for its ability to form stable host-guest complexes, particularly with cyclodextrins. Adamant-2-ylmagnesium bromide provides a versatile tool for synthesizing functionalized adamantane derivatives that can be incorporated into more complex supramolecular systems. Future research may explore the use of this reagent to create adamantane-based macrocycles and cages for applications in molecular recognition, drug delivery, and catalysis. mdpi.com The rigid and well-defined geometry of the adamantane unit can be exploited to construct highly organized three-dimensional structures.

Development of Sustainable and Greener Synthetic Approaches for Adamant-2-ylmagnesium bromide

The traditional synthesis of Grignard reagents often requires the use of volatile and flammable organic solvents, such as diethyl ether or tetrahydrofuran (B95107), and strict anhydrous conditions, which pose environmental and safety concerns. chemguide.co.ukochemacademy.com A key area of future research is the development of more sustainable and greener methods for the preparation of Adamant-2-ylmagnesium bromide.

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a promising green alternative to solvent-based synthesis. nih.govthieme-connect.comacs.orgresearchgate.net Ball-milling techniques have been successfully applied to the synthesis of Grignard reagents with significantly reduced amounts of solvent, or in some cases, under solvent-free conditions. nih.govcosmosmagazine.com This approach not only minimizes solvent waste but can also enhance reaction rates and allow for the use of starting materials with low solubility. thieme-connect.com Future work will focus on optimizing mechanochemical protocols for the synthesis of Adamant-2-ylmagnesium bromide, potentially even enabling its preparation in air, which would represent a major step forward in terms of practicality and sustainability. thieme-connect.com

| Green Chemistry Principle | Application to Adamant-2-ylmagnesium bromide Synthesis | Future Research Focus |

| Prevention of Waste | Mechanochemical synthesis with reduced or no solvent. nih.govcosmosmagazine.com | Optimization of reaction conditions for high-yield, solvent-free synthesis. |

| Safer Solvents and Auxiliaries | Exploration of alternative, less hazardous solvents. | Identifying and validating greener solvent systems that support Grignard formation. |

| Catalysis | Use of catalytic activators for magnesium. | Development of highly efficient and recyclable catalysts for Grignard reagent formation. |

Q & A

Basic Questions

Q. What are the critical safety precautions for handling Adamant-2-ylmagnesium bromide in ether?

- Methodological Answer :

- Use flame-resistant, anti-static lab coats and gloves (e.g., EN 374-certified gloves) to prevent skin contact and static discharge .

- Ensure all equipment is grounded, and employ spark-proof tools to mitigate ignition risks from ether vapors .

- Work under inert atmosphere (argon/nitrogen) in a well-ventilated fume hood to avoid moisture exposure, which can trigger violent reactions .

- Store at 4°C in a tightly sealed, dry container to prevent degradation and gas release .

Q. How should accidental spills or leaks of this reagent be managed?

- Methodological Answer :

- Isolate the area and evacuate personnel. Neutralize residual reagent by slowly adding tert-butanol or isopropanol under inert conditions to quench reactivity .

- Absorb the solution with inert materials (e.g., sand, diatomaceous earth) and transfer to a labeled waste container for hazardous organomagnesium disposal .

- Avoid water-based cleanup to prevent exothermic reactions or gas evolution .

Q. What analytical methods are recommended to verify reagent integrity before use?

- Methodological Answer :

- Titrate an aliquot with a standardized acid (e.g., HCl) using an indicator (phenolphthalein) to confirm active Mg content .

- Perform NMR (in situ quenching with D2O) to detect adamantane-derived byproducts, indicating hydrolysis or degradation .

- Use GC-MS to identify ether solvent impurities (e.g., peroxides) that may interfere with reactions .

Advanced Research Questions

Q. How can side reactions (e.g., proto-demetalation or ether cleavage) be minimized during syntheses?

- Methodological Answer :

- Pre-dry glassware at 120°C and use molecular sieves (3Å) in solvent reservoirs to eliminate trace moisture .

- Maintain reaction temperatures below –20°C to suppress Wurtz coupling or Schlenk equilibrium shifts .

- Optimize stoichiometry: Use excess carbonyl electrophile (1.2–1.5 equiv) to ensure complete consumption of the Grignard reagent .

Q. What strategies are effective for functionalizing sterically hindered adamantane derivatives?

- Methodological Answer :

- Employ bulky ligands (e.g., TMEDA or HMPA) to stabilize the organomagnesium intermediate and enhance nucleophilicity at the adamantyl C-2 position .

- Use microwave-assisted synthesis to overcome kinetic barriers in sluggish reactions, reducing side-product formation .

- Characterize products via X-ray crystallography to confirm regioselectivity, as adamantane’s rigidity complicates NMR analysis .

Q. How can decomposition pathways of Adamant-2-ylmagnesium bromide be systematically studied?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres to identify temperature-dependent degradation products (e.g., adamantane or MgBr2) .

- Monitor gas evolution (H2, CH4) via mass spectrometry during hydrolysis to quantify reactive byproducts .

- Compare reactivity profiles with computational models (DFT) to predict decomposition mechanisms under varying conditions .

Contradictions and Mitigation

- Storage Temperature : Some SDS recommend 4°C , while others suggest ambient storage for similar reagents. Validate stability via periodic titration and adjust protocols based on batch-specific degradation rates .

- Quenching Agents : While alcohols are standard, tertiary alcohols (e.g., tert-butanol) are preferred over methanol/water to avoid violent exotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.